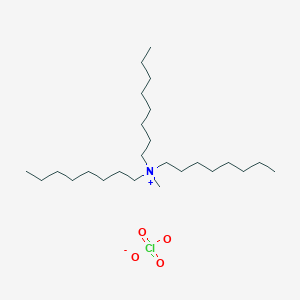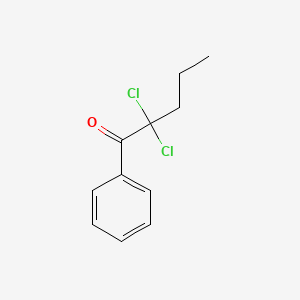![molecular formula C17H21ClN2O B14478359 4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine CAS No. 71566-74-0](/img/structure/B14478359.png)
4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloroethyl(ethyl)amino]benzaldehyde and 4-methylpyridine are two distinct chemical compounds. 4-[2-Chloroethyl(ethyl)amino]benzaldehyde is an organic compound with the molecular formula C11H14ClNO. It is known for its applications in various chemical reactions and industrial processes. 4-methylpyridine, also known as 4-picoline, is a derivative of pyridine with the molecular formula C6H7N. It is commonly used as a solvent and intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2-chloroethyl ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product .
For 4-methylpyridine, the industrial production method involves the catalytic dehydrogenation of 4-methylpyridine N-oxide. This process is carried out at elevated temperatures in the presence of a suitable catalyst, such as palladium or platinum, to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloroethyl(ethyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-[2-Chloroethyl(ethyl)amino]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N,N-Bis(2-chloroethyl)amino)benzaldehyde: Similar in structure but with two chloroethyl groups.
4-(N,N-Diethylamino)benzaldehyde: Similar but with diethylamino groups instead of chloroethyl.
4-(N,N-Dimethylamino)benzaldehyde: Similar but with dimethylamino groups.
Uniqueness
The presence of both chloroethyl and ethylamino groups allows for a wide range of chemical transformations and interactions with various reagents and biomolecules .
Propriétés
Numéro CAS |
71566-74-0 |
|---|---|
Formule moléculaire |
C17H21ClN2O |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
4-[2-chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine |
InChI |
InChI=1S/C11H14ClNO.C6H7N/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11;1-6-2-4-7-5-3-6/h3-6,9H,2,7-8H2,1H3;2-5H,1H3 |
Clé InChI |
NPCKMGXUNZKYFE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1=CC=C(C=C1)C=O.CC1=CC=NC=C1 |
Numéros CAS associés |
71566-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)





![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)





